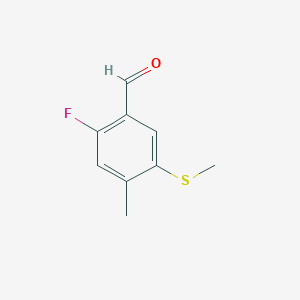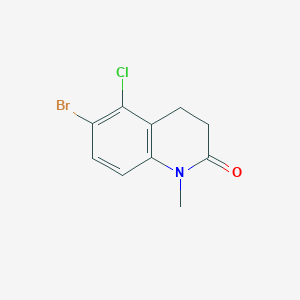
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is a chemical compound with the molecular formula C13H15BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound, and morpholine, a saturated heterocyclic amine. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary targets of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to other indole derivatives, it might interact with various biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet known. These properties are crucial for understanding the compound’s bioavailability, which influences its efficacy and safety profile. Further pharmacokinetic studies are needed to elucidate these properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 6-bromoindole with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol. The process can be summarized as follows:
Starting Materials: 6-bromoindole and morpholine.
Catalyst: A suitable catalyst such as palladium or copper.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-((1H-indol-3-yl)methyl)morpholine.
Substitution: Formation of 4-((6-substituted-1H-indol-3-yl)methyl)morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine
- 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
- 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine
Uniqueness
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine is unique due to the presence of the bromine atom at the 6-position of the indole ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
4-[(6-bromo-1H-indol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANMTTYSQLFRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)


